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Introduction
Neuroblastoma is the most prevalent extracranial solid tumor in children, often associated with

poor prognosis in high-risk cases.[1][2] The PIM family of serine/threonine kinases, comprising

PIM-1, PIM-2, and PIM-3, has been identified as a key player in the tumorigenesis of various

cancers, including neuroblastoma.[3] Elevated expression of PIM kinases in neuroblastoma

correlates with poor overall survival, making them a promising therapeutic target.[4][5] PIM

kinases are involved in critical cellular processes such as cell cycle progression, proliferation,

and apoptosis.[6][7]

This application note describes a detailed protocol for assessing the cytotoxic effects of PIM-
35, a novel pan-PIM kinase inhibitor, on neuroblastoma cell lines. The methodologies provided

herein offer a framework for researchers and drug development professionals to evaluate the in

vitro efficacy of potential therapeutic compounds targeting the PIM kinase pathway.

Materials and Methods
Cell Lines and Culture
A panel of human neuroblastoma cell lines was used to assess the cytotoxicity of PIM-35.

These cell lines represent different genetic backgrounds of neuroblastoma.

SK-N-AS (ATCC® CRL-2137™)

SK-N-BE(2) (ATCC® CRL-2271™)
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SH-SY5Y (ATCC® CRL-2266™)

All cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with

10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a

humidified incubator at 37°C with 5% CO₂.

PIM-35 Compound Preparation
PIM-35 was dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Serial

dilutions were then prepared in complete culture medium to achieve the desired final

concentrations for the experiments. The final DMSO concentration in all treatments, including

vehicle controls, was maintained at less than 0.1%.

Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of PIM-35 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of

cell viability.[8]

Protocol:

Cell Seeding: Neuroblastoma cells were seeded in 96-well plates at a density of 5 x 10³ cells

per well in 100 µL of complete culture medium and incubated for 24 hours.

Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium

containing various concentrations of PIM-35 (0.1 µM to 100 µM) or vehicle control (DMSO).

Incubation: The plates were incubated for 72 hours at 37°C and 5% CO₂.

MTT Addition: Following incubation, 20 µL of 5 mg/mL MTT solution in phosphate-buffered

saline (PBS) was added to each well, and the plates were incubated for an additional 4

hours.

Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of

DMSO was added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate

reader.
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Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated

control cells. The IC₅₀ (half-maximal inhibitory concentration) values were determined by

non-linear regression analysis using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the cytotoxic effects of PIM-35 were due to the induction of apoptosis, an

Annexin V-FITC and Propidium Iodide (PI) staining assay was performed, followed by flow

cytometry analysis.

Protocol:

Cell Treatment: Cells were seeded in 6-well plates and treated with PIM-35 at its IC₅₀

concentration for 48 hours.

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X

Annexin V binding buffer.

Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, and the

cells were incubated in the dark for 15 minutes at room temperature.

Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the

percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).

Results
PIM-35 Induces Dose-Dependent Cytotoxicity in
Neuroblastoma Cell Lines
PIM-35 demonstrated potent cytotoxic effects on all three neuroblastoma cell lines in a dose-

dependent manner. The IC₅₀ values after 72 hours of treatment are summarized in the table

below.
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Cell Line PIM-35 IC₅₀ (µM)

SK-N-AS 38.5

SK-N-BE(2) 35.2

SH-SY5Y 45.8

Table 1: IC₅₀ values of PIM-35 in neuroblastoma cell lines after 72 hours of treatment as

determined by MTT assay.

PIM-35 Induces Apoptosis in Neuroblastoma Cells
Treatment with PIM-35 at the respective IC₅₀ concentrations for 48 hours led to a significant

increase in the percentage of apoptotic cells in all tested cell lines, as determined by Annexin

V/PI staining.

Cell Line Treatment
% Apoptotic Cells
(Annexin V+)

SK-N-BE(2) Vehicle Control 5.2%

SK-N-BE(2) PIM-35 (35.2 µM) 48.7%

Table 2: Percentage of apoptotic SK-N-BE(2) cells after 48 hours of treatment with PIM-35 at its

IC₅₀ concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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